molecular formula C14H17Cl2NO2 B4399436 N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride

Cat. No.: B4399436
M. Wt: 302.2 g/mol
InChI Key: BPWITXXMBDSQSN-UHFFFAOYSA-N
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Description

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride is a chemical compound known for its unique structure and properties It consists of a chlorophenyl group, a furan ring, and a methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl-Furan Intermediate: The reaction begins with the coupling of 4-chlorobenzaldehyde and furan-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound.

    Reduction and Alkylation: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride, followed by alkylation with 2-methoxyethanamine to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(4-bromophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride
  • N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride
  • N-{[5-(4-methylphenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride

Uniqueness

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2.ClH/c1-17-9-8-16-10-13-6-7-14(18-13)11-2-4-12(15)5-3-11;/h2-7,16H,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWITXXMBDSQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=C(O1)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride
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N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride
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